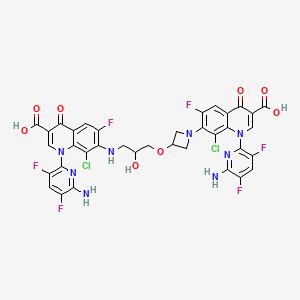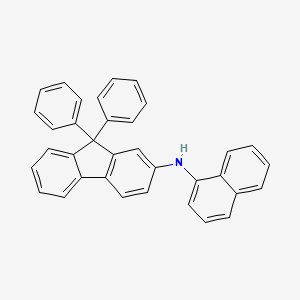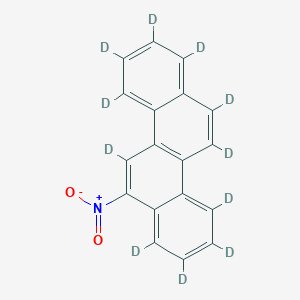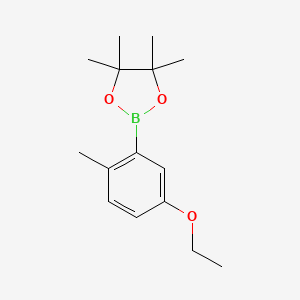![molecular formula C8H6BF3N2O2 B1433825 [6-(Trifluoromethyl)-1H-indazol-4-yl]boronic acid CAS No. 1454301-73-5](/img/structure/B1433825.png)
[6-(Trifluoromethyl)-1H-indazol-4-yl]boronic acid
概要
説明
[6-(Trifluoromethyl)-1H-indazol-4-yl]boronic acid: is a boronic acid derivative with a trifluoromethyl group attached to the indazole ring
準備方法
Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from room temperature to 100°C.
Industrial Production Methods: Industrial production of [6-(Trifluoromethyl)-1H-indazol-4-yl]boronic acid may involve large-scale Suzuki-Miyaura cross-coupling reactions with optimized conditions for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: [6-(Trifluoromethyl)-1H-indazol-4-yl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Hydroxyl derivatives.
Substitution: Substituted indazole derivatives with various functional groups.
科学的研究の応用
Chemistry: In organic synthesis, [6-(Trifluoromethyl)-1H-indazol-4-yl]boronic acid is used as a building block for the construction of more complex molecules. Its boronic acid group allows it to participate in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds .
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates. Additionally, the indazole ring is a common scaffold in biologically active molecules, making this compound a valuable intermediate in drug discovery .
Industry: In the materials science field, this compound can be used in the synthesis of advanced materials, such as polymers and electronic devices. Its unique structural features contribute to the desirable properties of these materials, such as thermal stability and electronic conductivity .
作用機序
The mechanism of action of [6-(Trifluoromethyl)-1H-indazol-4-yl]boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and receptor binding studies. The trifluoromethyl group can influence the compound’s lipophilicity and electronic properties, affecting its interaction with biological targets .
類似化合物との比較
- 3-(Trifluoromethyl)phenylboronic acid
- 2,4,6-Trifluorophenylboronic acid
Comparison: Compared to other trifluoromethyl-substituted boronic acids, [6-(Trifluoromethyl)-1H-indazol-4-yl]boronic acid offers a unique combination of the indazole ring and the trifluoromethyl group. This structural uniqueness can result in different reactivity and selectivity in chemical reactions, as well as distinct biological activities .
特性
IUPAC Name |
[6-(trifluoromethyl)-1H-indazol-4-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BF3N2O2/c10-8(11,12)4-1-6(9(15)16)5-3-13-14-7(5)2-4/h1-3,15-16H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFJGOORLTCAMIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC2=C1C=NN2)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


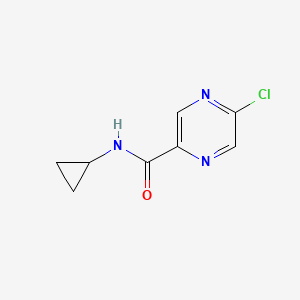
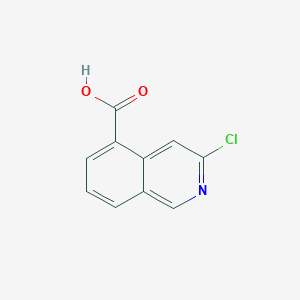
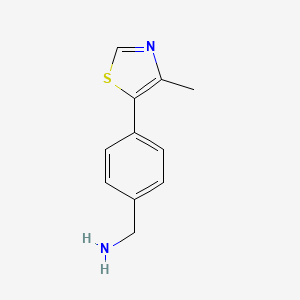
![2-[(Prop-2-yn-1-yl)amino]acetic acid hydrochloride](/img/structure/B1433747.png)
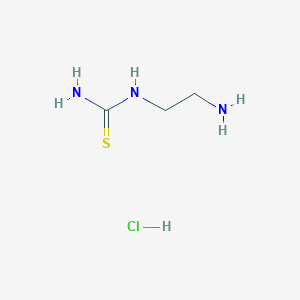
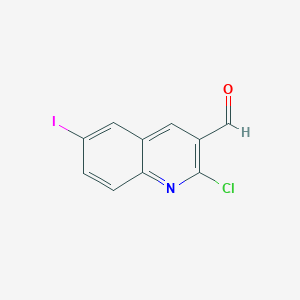
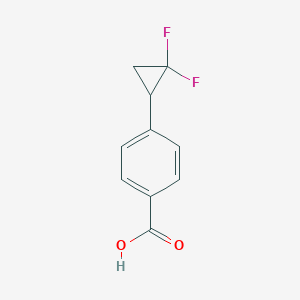

![6,6-Dimethyl-2-azaspiro[3.3]heptane](/img/structure/B1433753.png)
